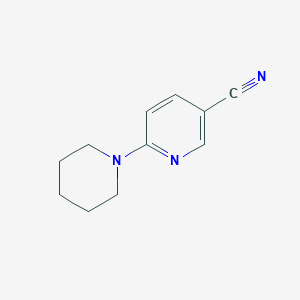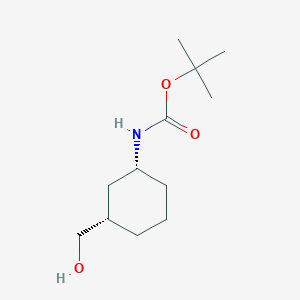![molecular formula C7H7N3 B1323392 Pyrazolo[1,5-a]pyridin-2-amine CAS No. 51119-05-2](/img/structure/B1323392.png)
Pyrazolo[1,5-a]pyridin-2-amine
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyridin-2-amine is a compound with the molecular weight of 133.15 . It is a powder in physical form . This compound is a part of the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The InChI code for Pyrazolo[1,5-a]pyridin-2-amine is 1S/C7H7N3/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H, (H2,8,9) . The compound has been identified as strategic for optical applications due to key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyridin-2-amine has a melting point between 55-57 degrees Celsius . It is a powder in physical form . The compound has tunable photophysical properties .Applications De Recherche Scientifique
Optoelectronic Devices
Field:
Materials Science
Summary:
2-Aminopyrazolo[1,5-a]pyridine derivatives exhibit luminescent properties, making them suitable for optoelectronic applications. Researchers have explored their use in organic light-emitting diodes (OLEDs), solar cells, and other light-emitting devices. These compounds can serve as efficient emitters due to their unique electronic structure.
Methods and Experimental Procedures:
Researchers synthesize 2-aminopyrazolo[1,5-a]pyridine derivatives using organic synthesis techniques. They modify the molecular structure to optimize electronic properties, such as energy levels and charge transport. Thin films of these derivatives are deposited onto appropriate substrates using methods like spin-coating or vapor deposition.
Results and Outcomes:
The luminescent properties of these derivatives have been demonstrated in OLEDs, where they emit light efficiently. Their tunable emission wavelengths allow customization for specific applications. Researchers continue to explore novel derivatives and improve their performance for practical optoelectronic devices .
Sensors
Field:
Analytical Chemistry
Summary:
2-Aminopyrazolo[1,5-a]pyridine derivatives have been investigated as fluorescent probes for detecting specific analytes. Their unique chemical properties make them suitable for sensing applications. For instance, they can be used to detect gases, ions, or biological molecules.
Methods and Experimental Procedures:
Researchers design and synthesize specific derivatives with tailored properties. They functionalize the derivatives to interact selectively with the target analyte. The fluorescence intensity changes upon binding to the analyte, allowing sensitive detection.
Results and Outcomes:
A novel fluorescent probe, 2-(3-phenylimidazo[1,5-a]pyridin-1-yl)aniline (PMPY-NH2), was developed for detecting phosgene in solution and gas phase. This demonstrates the potential of 2-aminopyrazolo[1,5-a]pyridine derivatives as versatile sensors .
Tuberculosis Treatment
Field:
Pharmacology
Summary:
Certain 2-aminopyrazolo[1,5-a]pyridine analogues have been investigated as potential anti-tuberculosis agents.
Methods and Experimental Procedures:
Researchers evaluate the derivatives’ efficacy against Mycobacterium tuberculosis (Mtb) in vitro and in animal models. Dose-response studies assess bacterial load reduction.
Results and Outcomes:
Some derivatives, such as Q203, have demonstrated significant reductions in bacterial load in TB-infected mice. Further studies aim to optimize their pharmacokinetics and safety profiles .
Safety And Hazards
Propriétés
IUPAC Name |
pyrazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTCDIMLJVTPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619092 | |
| Record name | Pyrazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridin-2-amine | |
CAS RN |
51119-05-2 | |
| Record name | Pyrazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)





![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)
![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)
![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)

